molecular formula C14H15NOS B2721073 N-[1-(4-methylphenyl)ethyl]thiophene-3-carboxamide CAS No. 522612-98-2

N-[1-(4-methylphenyl)ethyl]thiophene-3-carboxamide

Cat. No.: B2721073
CAS No.: 522612-98-2
M. Wt: 245.34
InChI Key: QKALFRRWXZJMEM-UHFFFAOYSA-N
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Description

N-[1-(4-methylphenyl)ethyl]thiophene-3-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing a sulfur atom. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

The synthesis of N-[1-(4-methylphenyl)ethyl]thiophene-3-carboxamide can be achieved through various synthetic routes. One common method involves the condensation reaction of 1-(4-methylphenyl)ethanamine with thiophene-3-carboxylic acid. The reaction is typically carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow processes to ensure consistent production quality .

Chemical Reactions Analysis

N-[1-(4-methylphenyl)ethyl]thiophene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of thiol derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the thiophene ring, using reagents such as halogens or alkylating agents.

Scientific Research Applications

N-[1-(4-methylphenyl)ethyl]thiophene-3-carboxamide has several scientific research applications:

Comparison with Similar Compounds

N-[1-(4-methylphenyl)ethyl]thiophene-3-carboxamide can be compared with other thiophene derivatives such as:

These compounds share the thiophene core structure but differ in their substituents and specific biological activities, highlighting the versatility and uniqueness of this compound .

Properties

IUPAC Name

N-[1-(4-methylphenyl)ethyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NOS/c1-10-3-5-12(6-4-10)11(2)15-14(16)13-7-8-17-9-13/h3-9,11H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKALFRRWXZJMEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C)NC(=O)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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